

Nodaga-LM3 tfa supplier and purchasing information for labs.

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Compound of Interest

Compound Name: Nodaga-LM3 tfa

Cat. No.: B15606537

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A Technical Guide to NODAGA-LM3 TFA for Laboratory Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **NODAGA-LM3 TFA**, a crucial component in the development of targeted radiopharmaceuticals. It is intended for laboratory professionals engaged in preclinical and clinical research, particularly in the fields of oncology and molecular imaging. This document outlines supplier information, key technical data, experimental protocols, and relevant biological pathways.

Core Topic: NODAGA-LM3 TFA

NODAGA-LM3 TFA is a macrocyclic chelator conjugated to a somatostatin receptor subtype 2 (SSTR2) antagonist. The trifluoroacetate (TFA) salt form is commonly supplied for research purposes. Its primary application lies in the field of nuclear medicine, where it is radiolabeled with positron-emitting radionuclides, most notably Gallium-68 (^{68}Ga), for Positron Emission Tomography (PET) imaging of SSTR2-positive tumors, such as neuroendocrine tumors.^{[1][2][3][4]}

Supplier and Purchasing Information

For laboratories seeking to procure **NODAGA-LM3 TFA**, two prominent suppliers are MedchemExpress and TargetMol. Below is a summary of their product offerings. Please note

that pricing is subject to change and it is recommended to request a quote for bulk orders.

Supplier	Product Name	Catalog Number	Molecular Formula	Molecular Weight (free acid)	Purity	Available Quantities
MedchemExpress	NODAGA-LM3	HY-P5362	C ₆₈ H ₉₀ ClN ₁₅ O ₁₉ S ₂	1521.11	99.33%	1 mg, 5 mg, 10 mg
TargetMol	NODAGA-LM3 TFA	T80238	Not specified	Not specified	Not specified	5 mg, 50 mg (Inquire for pricing)

Experimental Protocols

Radiolabeling of NODAGA-LM3 TFA with Gallium-68 (⁶⁸Ga)

The following is a generalized protocol for the manual radiolabeling of **NODAGA-LM3 TFA** with ⁶⁸Ga, based on procedures described in the literature.[5][6] Researchers should adapt this protocol based on their specific laboratory setup and safety regulations.

Materials:

- **NODAGA-LM3 TFA**
- ⁶⁸Ge/⁶⁸Ga generator
- 0.1 M HCl
- Sodium acetate buffer (pH 4.0-4.5)
- Sterile, pyrogen-free reaction vial
- Heating block or water bath
- Radio-TLC or HPLC system for quality control

Procedure:

- Elution of ^{68}Ga : Elute the $^{68}\text{Ge}/^{68}\text{Ga}$ generator with 0.1 M HCl to obtain a $^{68}\text{GaCl}_3$ solution.
- Preparation of Reaction Mixture: In a sterile reaction vial, dissolve a predetermined amount of **NODAGA-LM3 TFA** in a suitable buffer, typically sodium acetate, to maintain a pH between 4.0 and 4.5.
- Radiolabeling Reaction: Add the $^{68}\text{GaCl}_3$ eluate to the vial containing the **NODAGA-LM3 TFA** solution.
- Incubation: Heat the reaction mixture at a controlled temperature, generally above 60°C , for a specified time (e.g., 5-15 minutes).
- Quality Control: After the incubation period, perform quality control to determine the radiochemical purity of the resulting $[^{68}\text{Ga}]\text{Ga-NODAGA-LM3}$. This is typically done using radio-TLC or radio-HPLC. A radiochemical purity of >95% is generally considered acceptable for preclinical and clinical use.[\[6\]](#)

In Vivo PET Imaging with $[^{68}\text{Ga}]\text{Ga-NODAGA-LM3}$

The following is a general workflow for conducting in vivo PET imaging studies in animal models bearing SSTR2-expressing tumors.

Workflow:

- Animal Model Preparation: Utilize an appropriate animal model with xenografted or syngeneic SSTR2-positive tumors.
- Radiotracer Administration: Intravenously inject the prepared and quality-controlled $[^{68}\text{Ga}]\text{Ga-NODAGA-LM3}$ into the animal. The exact dose will depend on the animal model and imaging system.
- Uptake Period: Allow for a sufficient uptake period for the radiotracer to distribute and accumulate in the target tissues. This can range from 30 to 120 minutes.
- PET/CT or PET/MR Imaging: Anesthetize the animal and position it in the PET scanner. Acquire whole-body or region-of-interest static or dynamic images. A co-registered CT or

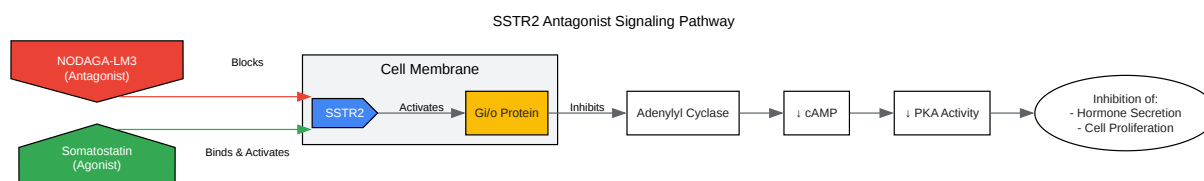
MRI scan is essential for anatomical localization.

- Image Analysis: Reconstruct and analyze the PET images to quantify the radiotracer uptake in tumors and other organs of interest. This is often expressed as the Standardized Uptake Value (SUV).

Visualization of Key Processes

SSTR2 Signaling Pathway

NODAGA-LM3 acts as an antagonist to the Somatostatin Receptor Subtype 2 (SSTR2). Upon binding, it blocks the downstream signaling cascade typically initiated by the natural ligand, somatostatin. This pathway is crucial in regulating hormone secretion and cell proliferation.[7][8][9][10][11]

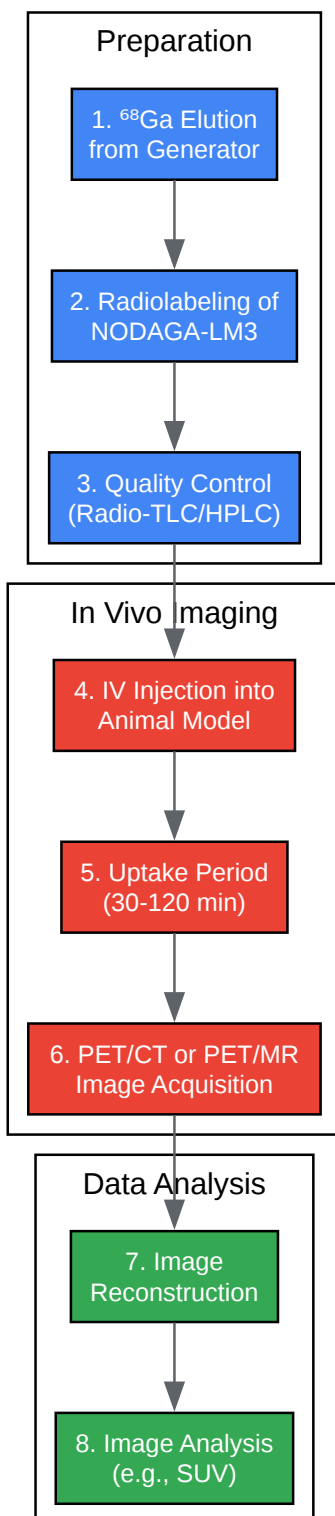


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Caption: SSTR2 antagonist (NODAGA-LM3) blocks somatostatin binding, inhibiting downstream signaling.

Experimental Workflow for PET Imaging

The following diagram illustrates a typical experimental workflow for preclinical PET imaging using a ^{68}Ga -labeled radiotracer like ^{68}Ga -NODAGA-LM3.[12][13][14][15][16][17]

Preclinical PET Imaging Workflow with ^{68}Ga -NODAGA-LM3[Click to download full resolution via product page](#)

Caption: A streamlined workflow for preclinical PET imaging from radiolabeling to data analysis.

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